molecular formula C10H7Cl2N B189279 2,4-Dichloro-3-methylquinoline CAS No. 56857-97-7

2,4-Dichloro-3-methylquinoline

Cat. No.: B189279
CAS No.: 56857-97-7
M. Wt: 212.07 g/mol
InChI Key: NVZMNNRRENJIRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It has a molecular weight of 212.08 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

Quinoline derivatives, such as this compound, are synthesized using various techniques. For instance, the Doebner–von Miller reaction protocol is commonly used for the synthesis of 2-methylquinoline . The synthesis of quinoline derivatives often involves the use of an aryl amine, malonic acid, and phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H7Cl2N/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.08 .

Scientific Research Applications

1. Anticancer Activity

2,4-Dichloro-3-methylquinoline has been studied for its potential anticancer properties. A derivative, 2,4-dichloro-6-methylquinoline, demonstrated cytotoxic and apoptotic activity on human oral squamous carcinoma cell lines, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008).

2. Antioxidant and Anti-Diabetic Properties

Novel chloroquinoline derivatives, including those related to this compound, have shown promising antioxidant activities and potential as anti-diabetic agents. These compounds have been studied for their interactions with DNA and exhibited good inhibition in antioxidant assays, suggesting their therapeutic potential (Murugavel et al., 2017).

3. Antimicrobial Activities

Research on 2-chloroquinolin-3-yl ester derivatives, related to this compound, has shown antimicrobial activities. These compounds were evaluated for ABTS radical-scavenging activity and antimicrobial properties against various bacterial and fungal species, demonstrating their potential in antimicrobial applications (Tabassum et al., 2014).

4. Spectroscopic and Structural Studies

Detailed spectroscopic and structural studies have been conducted on compounds like 2-chloro-3-methylquinoline. These studies provide insights into the molecular structure, electronic properties, and potential pharmaceutical applications of these compounds (Kose et al., 2018).

5. Biodegradation Research

Research has also explored the aerobic biodegradation of methylquinolines, which are structurally similar to this compound. This study provides insights into the environmental impact and degradation pathways of these compounds (Sutton et al., 1996).

Properties

IUPAC Name

2,4-dichloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZMNNRRENJIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355864
Record name 2,4-dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56857-97-7
Record name 2,4-dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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